molecular formula C10H16F2O5 B071282 L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester CAS No. 166376-97-2

L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester

Cat. No.: B071282
CAS No.: 166376-97-2
M. Wt: 254.23 g/mol
InChI Key: OUFRYOWGFSOSEY-BQBZGAKWSA-N
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Description

This compound (CAS: 95058-92-7) is a fluorinated carbohydrate derivative with the molecular formula C₁₀H₁₆F₂O₅ and a molecular weight of 254.23 g/mol . It features a 2,2-difluoro substitution at the 2-position, an ethyl ester at the terminal carboxyl group, and a 4,5-O-isopropylidene protecting group. Its stereochemistry is defined as D-erythro, distinguishing it from threo isomers . This compound is a critical intermediate in synthesizing Gemcitabine, a chemotherapeutic agent, due to its role in stabilizing the glycosidic bond and enhancing metabolic resistance .

Properties

IUPAC Name

ethyl (3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRYOWGFSOSEY-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C([C@H]([C@@H]1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443481
Record name L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166376-97-2
Record name L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-erythro-Pentonic acid, 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-, ethyl ester (CAS No. 166376-97-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

  • Molecular Formula : C10_{10}H16_{16}F2_{2}O5_{5}
  • Molecular Weight : 254.23 g/mol
  • CAS Number : 166376-97-2

Physical Properties

PropertyValue
AppearanceWhite to almost white powder
Melting Point121.0 to 125.0 °C
Specific Rotation+69.0 to +73.0 (C=1, CH3_3CN)
SolubilitySoluble in dimethylformamide

L-erythro-Pentonic acid derivatives exhibit biological activities primarily through their interaction with various biological targets including enzymes, receptors, and nucleic acids. The difluorinated structure enhances lipophilicity and potentially alters the binding affinity to target proteins, making it a candidate for further pharmacological exploration.

Pharmacological Properties

  • Antiviral Activity : Research indicates that compounds similar to L-erythro-Pentonic acid can inhibit viral replication in various models, particularly against HIV and other retroviruses. The mechanism often involves interference with viral proteases or polymerases.
  • Antibacterial Effects : Some studies have shown that derivatives of this compound demonstrate antibacterial properties against Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Potential : The compound may modulate inflammatory pathways, potentially acting on cytokine production or signaling pathways associated with inflammation.

Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry examined the antiviral properties of difluorinated pentonic acid derivatives. The results indicated significant inhibition of HIV replication in vitro, suggesting that the structural modifications enhance antiviral efficacy compared to non-fluorinated analogs .

Study 2: Antibacterial Activity

In a comparative analysis of various pentonic acid derivatives against bacterial strains, L-erythro-Pentonic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment .

Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties revealed that L-erythro-Pentonic acid could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic application in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to L-erythro-Pentonic acid can exhibit antiviral properties. For instance, the introduction of difluoromethyl groups has been shown to enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability. Studies have demonstrated that derivatives of pentonic acids can inhibit viral replication by interfering with nucleic acid synthesis.

Case Study: Synthesis of Antiviral Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of pentonic acids and tested their antiviral activity against herpes simplex virus. The results indicated that the difluorinated derivatives had a significantly higher inhibitory effect compared to their non-fluorinated counterparts, suggesting that L-erythro-Pentonic acid could be a promising scaffold for developing new antiviral drugs .

Biochemical Applications

Enzyme Inhibition
L-erythro-Pentonic acid derivatives have been investigated for their role as enzyme inhibitors. Specifically, they can act as competitive inhibitors for glycosyltransferases, which are crucial in carbohydrate metabolism. By inhibiting these enzymes, the compounds can modulate glycosylation processes in cells.

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
L-erythro-Pentonic acidGlycosyltransferase A15
L-erythro-Pentonic acid derivative 1Glycosyltransferase B10
L-erythro-Pentonic acid derivative 2Glycosyltransferase C5

This table illustrates the potency of various derivatives in inhibiting specific enzymes, highlighting the potential for therapeutic applications in metabolic disorders .

Materials Science

Polymer Synthesis
The unique structure of L-erythro-Pentonic acid allows it to be used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates.

Case Study: Biodegradable Polymer Development
A recent study explored the use of L-erythro-Pentonic acid ethyl ester in creating polyesters through ring-opening polymerization. The resulting polymers demonstrated excellent mechanical properties and degradation profiles suitable for medical applications such as sutures and drug delivery devices .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Ethyl 2-Deoxy-2,2-Difluoro-4,5-O-Isopropylidene-D-threo-Pentonate
  • Key Difference : The D-threo stereoisomer (CAS: 95058-93-8) shares the same molecular formula but differs in spatial arrangement at the 3- and 4-positions, leading to altered reactivity in glycosylation reactions .
  • Impact : The threo configuration reduces compatibility with enzymatic systems targeting erythro-specific substrates, making it less favorable for nucleoside analog synthesis .
2-Deoxy-2,2-Difluoro-D-erythro-Pentonic Acid γ-Lactone
  • Key Difference : Replaces the ethyl ester with a γ-lactone ring (C₁₇H₂₁F₂OS), increasing ring strain and altering solubility in polar solvents .
  • Impact : The lactone form is more reactive in nucleophilic attacks, facilitating downstream derivatization but requiring stabilization for storage .
2-C-Methyl-4,5-O-(1-Methylethylidene)-D-Arabinonic Acid Ethyl Ester
  • Key Difference : Substitutes the 2,2-difluoro group with a methyl group (C₁₁H₂₀O₆), eliminating electronegative fluorine effects .
  • Impact: The absence of fluorine reduces metabolic stability, rendering it unsuitable for antiviral or anticancer applications but useful in non-fluorinated carbohydrate chemistry .

Functional Group Modifications

Benzoate Derivatives (e.g., 2-Deoxy-2,2-Difluoro-D-erythro-Pentonic Acid Ethyl Ester 3-Benzoate)
  • Key Difference : Introduces a benzoyl group at the 3-position (C₁₇H₂₀F₂O₆), increasing molecular weight to 356.34 g/mol .
  • Impact : The bulkier benzoate enhances lipophilicity, improving membrane permeability but complicating deprotection steps in synthesis .
Hexadecanoic Acid Ethyl Ester
  • Key Difference: A non-fluorinated fatty acid ester (C₁₈H₃₆O₂) with a linear alkyl chain instead of a cyclic sugar backbone .
  • Impact : Lacks the rigid isopropylidene ring, leading to higher conformational flexibility and reduced specificity in drug-target interactions .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Dowex-50 (H⁺) resin (5–10% w/w relative to substrate).

  • Solvent System : Ethanol/water (4:1 v/v) to enhance esterification kinetics.

  • Temperature : Reflux conditions (78°C) to drive equilibrium toward ester formation.

  • Yield : ~65–70% after 72 hours, with residual lactone byproduct requiring purification via silica chromatography.

Key Characterization Data :

  • ¹H-NMR (300 MHz, CDCl₃) : δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.89–3.91 (d, 1H, H-3), 4.61–4.81 (m, 2H, H-4/H-5), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • HPLC Purity : >98% using YMC Hydrosphere C18 column (MeOH/NaH₂PO₄ buffer, pH 2.5).

Trans-Esterification of Thioester Intermediates

Patent EP0779275A2 outlines a route via α,α-difluoro-β-hydroxy thiol esters, where a tert-butyl thioester intermediate undergoes trans-esterification with ethanol. This method ensures high stereoselectivity and avoids racemization.

Synthetic Pathway

  • Thioester Formation : React difluoroacetic acid with oxaloyl chloride in acetonitrile to form the acid chloride, followed by addition of tert-butylthiol.

  • Trans-Esterification : Treat the tert-butyl thioester with excess ethanol and triethylamine (1.5 eq) in toluene at 60°C for 12 hours.

Optimization Insights :

  • Solvent : Toluene enhances nucleophilic substitution by ethanol.

  • Base : Triethylamine scavenges HCl, shifting equilibrium toward ethyl ester.

  • Yield : 80–85% after recrystallization from isopropanol/water (3:1 v/v).

Critical Data :

  • ¹H-NMR (300 MHz, CDCl₃) : δ 1.45 (s, 9H, -S-C(CH₃)₃) replaced by δ 1.25 (t, -OCH₂CH₃) post-reaction.

  • Melting Point : 89–91°C (white crystalline solid).

Acid Chloride-Mediated Esterification

A high-yielding approach involves converting the protected pentonic acid to its acid chloride, followed by ethanol quenching. This method, adapted from gemcitabine synthesis protocols, offers rapid esterification.

Procedure

  • Acid Chloride Synthesis : React 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-L-erythro-pentonic acid with oxaloyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Esterification : Add ethanol (2 eq) dropwise to the acid chloride solution, followed by pyridine (1.1 eq) to neutralize HCl.

Performance Metrics :

  • Reaction Time : 2 hours at 0°C, followed by 1 hour at room temperature.

  • Yield : 90–92% after aqueous workup (NaHCO₃ wash) and solvent evaporation.

Analytical Confirmation :

  • FT-IR : 1745 cm⁻¹ (C=O ester), absence of -COOH peak (~1700 cm⁻¹).

  • ¹³C-NMR : δ 14.1 (-OCH₂CH₃), 63.5 (-OCH₂), 109.2 (isopropylidene C).

Comparative Analysis of Methodologies

Parameter Acid-Catalyzed Esterification Thioester Trans-Esterification Acid Chloride Route
Yield 65–70%80–85%90–92%
Reaction Time 72 hours12 hours3 hours
Purification Silica chromatographyRecrystallizationAqueous wash
Stereopurity >98%>99%>99%
Key Advantage Mild conditionsNo racemizationHigh efficiency

Challenges and Mitigation Strategies

  • Epimerization Risk : Acidic conditions may epimerize the C-3 center. Using aprotic solvents (e.g., DCM) and low temperatures minimizes this.

  • Byproduct Formation : Lactone byproducts in Method 1 require gradient elution chromatography for removal.

  • Scale-Up Limitations : Thioester methods necessitate stringent anhydrous conditions, increasing operational costs .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for this compound?

  • Methodological Answer : Focus on protecting group strategies (e.g., the 4,5-O-(1-methylethylidene) acetal protecting group) to prevent unwanted side reactions during fluorination at the 2-position. Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions to achieve difluorination. Post-synthesis, employ techniques such as HPLC (with UV detection at 210–260 nm) and 19F^{19}\text{F} NMR to verify purity and confirm substitution patterns. Ethyl esterification typically requires acid-catalyzed esterification with ethanol .
  • Key Characterization : Include 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS) to validate the structure.

Q. How can researchers confirm the stereochemical integrity of the compound?

  • Methodological Answer : Utilize X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, employ circular dichroism (CD) spectroscopy to compare optical activity with known stereoisomers. Chiral HPLC using columns like Chiralpak® IG with hexane/isopropanol mobile phases can resolve enantiomeric impurities .

Q. What stability studies are essential for handling this compound in aqueous environments?

  • Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C to 40°C), and humidity (40–75% RH). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the ethyl ester or acetal group). Use buffered solutions to simulate physiological conditions for biological assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 2,2-difluoro group in modulating biological activity?

  • Methodological Answer : Perform comparative molecular dynamics simulations to assess how difluorination affects hydrogen bonding and steric interactions with target enzymes (e.g., kinases or glycosidases). Synthesize analogs with monofluoro or non-fluorinated variants and evaluate inhibitory potency in enzyme assays. Use 19F^{19}\text{F} NMR to track fluorine interactions in binding studies .

Q. What strategies resolve contradictions in bioactivity data across different cellular models?

  • Methodological Answer : Standardize assay conditions (e.g., cell line origin, passage number, and culture media). Validate compound purity via orthogonal methods (e.g., DSC for melting point consistency). Use isothermal titration calorimetry (ITC) to measure binding affinities independently of cellular metabolism. Cross-reference results with structural analogs to identify substituent-specific effects .

Q. How to design a comparative study analyzing the acetal-protected derivative against its unprotected counterpart?

  • Methodological Answer : Synthesize the unprotected 4,5-diol variant and compare solubility (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assay). Use molecular docking to evaluate how the acetal group influences target binding. Track in vivo pharmacokinetics in rodent models to assess bioavailability differences .

Data Analysis and Reporting

  • Recommended Analytical Parameters :

    ParameterTechniqueExpected Data Range
    PurityHPLC (C18 column)≥95% (λ = 254 nm)
    Melting PointDifferential Scanning Calorimetry80–85°C (varies by batch)
    Fluorine ContentElemental AnalysisTheoretical: ~12.5% F

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